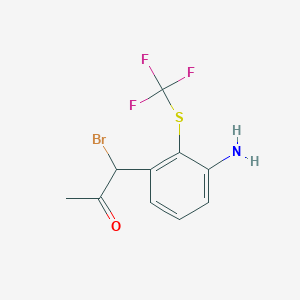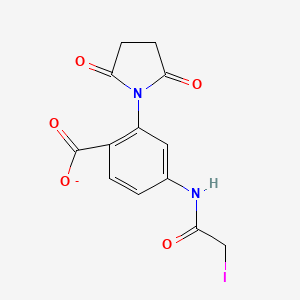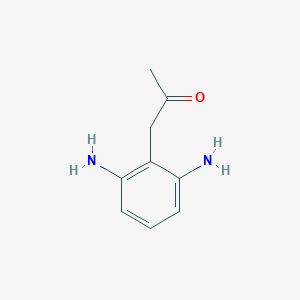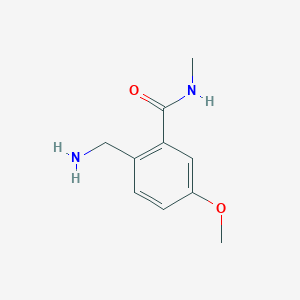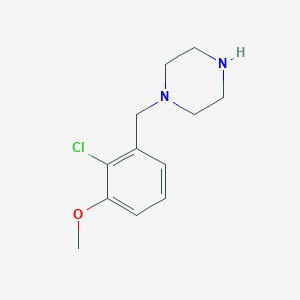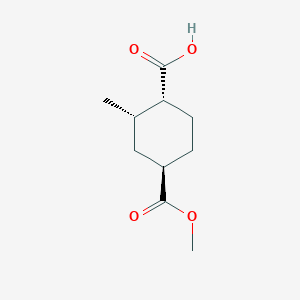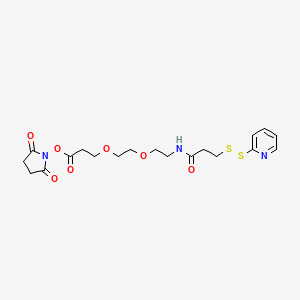
2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(pyridin-2-yldisulfanyl)propanamido)ethoxy)ethoxy)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(pyridin-2-yldisulfanyl)propanamido)ethoxy)ethoxy)propanoate is a complex organic compound with the molecular formula C16H19N3O8. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is particularly notable for its role in the synthesis of novel antibody-drug conjugates .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(pyridin-2-yldisulfanyl)propanamido)ethoxy)ethoxy)propanoate involves multiple steps. One common method includes the reaction of 2,5-dioxopyrrolidin-1-yl with 3-(pyridin-2-yldisulfanyl)propanoic acid, followed by the addition of ethoxy groups through a series of etherification reactions . The reaction conditions typically involve the use of inert atmospheres and controlled temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process often involves the use of high-purity reagents and advanced purification techniques such as chromatography to isolate the desired product .
化学反应分析
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(pyridin-2-yldisulfanyl)propanamido)ethoxy)ethoxy)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
- Catalysts
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Toluene, dichloromethane, ethanol.
属性
分子式 |
C19H25N3O7S2 |
|---|---|
分子量 |
471.6 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C19H25N3O7S2/c23-15(7-14-30-31-16-3-1-2-8-21-16)20-9-11-28-13-12-27-10-6-19(26)29-22-17(24)4-5-18(22)25/h1-3,8H,4-7,9-14H2,(H,20,23) |
InChI 键 |
LDTGPHMYBSIGQK-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)CCSSC2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


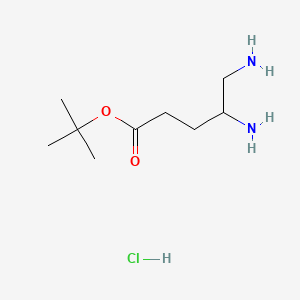
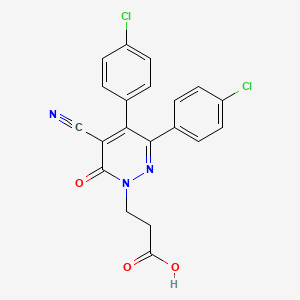
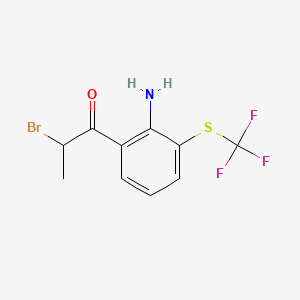
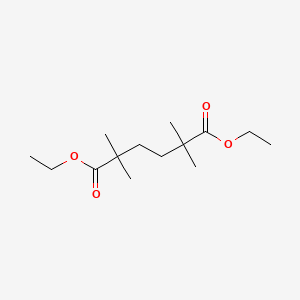
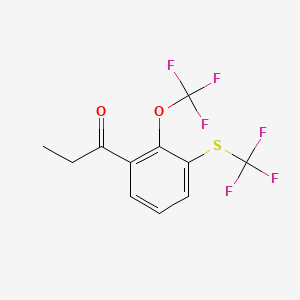

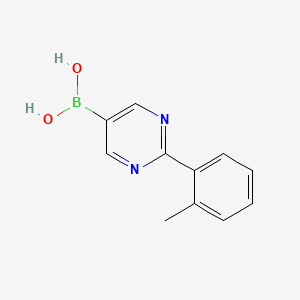
![1-Pyrrolidinecarboxylic acid,2-[[(4-carboxyphenyl)amino]carbonyl]-4-mercapto-, 1-(phenylmethyl)ester, (2S,4R)-](/img/structure/B14068993.png)
